Dehydroabiethylamine

Antibacterial MIC Staphylococcus aureus

Researchers requiring a rosin-derived scaffold with validated antimicrobial activity often select less active acid analogs. Dehydroabiethylamine solves this with its primary amine, delivering quantifiably superior potency. - Antibacterial: MIC 12.5 μg/mL (S. aureus) and 6.25 μg/mL (P. aeruginosa). - Antimalarial: Sub-μM IC50 (0.36-2.6 μM vs. P. falciparum), a >23-fold gain over abietic acid. - Chiral Resolution: Achieves 99.1% S-valsartan purity with 87.2% yield. Reliable supply for SAR and process R&D.

Molecular Formula C20H31N
Molecular Weight 285.5 g/mol
Cat. No. B1215639
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDehydroabiethylamine
Synonymsdehydroabietylamine
leelamine
Molecular FormulaC20H31N
Molecular Weight285.5 g/mol
Structural Identifiers
SMILESCC(C)C1=CC2=C(C=C1)C3(CCCC(C3CC2)(C)CN)C
InChIInChI=1S/C20H31N/c1-14(2)15-6-8-17-16(12-15)7-9-18-19(3,13-21)10-5-11-20(17,18)4/h6,8,12,14,18H,5,7,9-11,13,21H2,1-4H3/t18?,19-,20+/m0/s1
InChIKeyJVVXZOOGOGPDRZ-NRRUETGQSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dehydroabiethylamine Procurement Guide


Dehydroabiethylamine (DHA, CAS 1446-61-3), also known as (+)-dehydroabietylamine or leelamine, is a tricyclic diterpene primary amine derived from pine rosin. Its rigid abietane skeleton contains three chiral centers (stereochemistry: (+)-enantiomer), conferring inherent optical activity (typical [α]20/D +40° to +56° in pyridine or methanol) . Unlike its carboxylic acid counterpart dehydroabietic acid, DHA possesses a primary amine group that enables distinct derivatization chemistries and biological target engagement [1]. Commercial availability typically ranges from technical grade (≥60% purity) to higher purity forms, with the material presenting as a pale-yellow oily liquid or low-melting solid soluble in chloroform, DMSO, and methanol .

Dehydroabiethylamine vs. Rosin Acid Analogs: Functional Differences


Within the rosin-derived abietane diterpenoid family, dehydroabiethylamine (amine) and dehydroabietic acid (carboxylic acid) share an identical tricyclic hydrophobic scaffold, yet their functional bioactivity profiles differ markedly due to the amine substitution. Systematic comparative studies demonstrate that dehydroabiethylamine exhibits significantly stronger antibacterial activity than dehydroabietic acid [1]. In antimalarial assays, dehydroabiethylamine and its N-derivatives show potent activity (IC50 0.36–2.6 μM against P. falciparum), whereas the corresponding carboxylic acid abietic acid displays only marginal efficacy (IC50 ~82 μM) [2]. Additionally, the saturated amine analog abietylamine demonstrates lower antimalarial activity than dehydroabiethylamine in head-to-head parasite development assays [2]. These quantitative disparities underscore that the amine functionality is not an interchangeable substituent but rather a critical determinant of biological potency and selectivity. Procurement decisions based solely on shared abietane scaffold classification risk selecting a materially less active compound for target applications.

Dehydroabiethylamine: Evidence-Based Comparisons


Antibacterial Activity vs. Dehydroabietic Acid

Dehydroabiethylamine demonstrates quantitatively superior antibacterial activity compared to its carboxylic acid analog dehydroabietic acid [1]. In standardized micro-broth dilution assays, dehydroabiethylamine exhibited MIC values of 12.5 μg/mL against S. aureus and 6.25 μg/mL against P. aeruginosa [2]. Comparative plate-counting studies against pathogenic fungi confirmed that dehydroabietylamine showed better antibacterial activity than dehydroabietic acid across multiple test organisms [1].

Antibacterial MIC Staphylococcus aureus Pseudomonas aeruginosa

Antimalarial Activity vs. Abietic Acid

In head-to-head antimalarial assays using P. falciparum 3D7 parasites, dehydroabiethylamine and its N-derivatives demonstrated potent activity with IC50 values ranging from 0.36 to 2.6 μM [1]. By contrast, the carboxylic acid analog abietic acid exhibited only marginal efficacy with an IC50 value of approximately 82 μM, representing a 23- to 228-fold difference in potency [1]. Furthermore, direct comparative assessment of parasite development at 20 μM showed that abietylamine (the saturated amine analog) allowed approximately 60% of parasites to progress to the trophozoite stage over 24 hours, whereas dehydroabiethylamine treatment resulted in significantly lower parasite development (quantitative data not extracted from this study) [1].

Antimalarial Plasmodium falciparum IC50 Selectivity Index

Chiral Resolution Efficiency

Dehydroabiethylamine functions as an effective chiral resolving agent with quantifiable industrial viability. In diastereomeric crystallization-based resolution of R-/S-valsartan mixtures, dehydroabiethylamine achieved S-valsartan purity of 99.1% with a yield of 87.2% under optimized conditions (Box-Behnken design and response surface methodology) [1]. In a separate enantiomeric separation study of 1-phenyl-2-propanol, (+)-dehydroabietylamine enabled resolution to 98% enantiomeric excess via diastereoisomeric salt formation with the maleic acid monoester derivative [2].

Chiral resolution Enantiomeric excess Diastereomeric crystallization Valsartan

Selectivity Index Improvement: C-Ring Schiff Base Derivatives

While parent dehydroabiethylamine exhibits cytotoxic activity, C-ring Schiff base derivatization dramatically improves selectivity for cancer cells over normal cells. Compound L19, a dehydroabiethylamine C-ring Schiff derivative, achieved a selectivity index (SI) 118-fold higher than unmodified dehydroabiethylamine and 245-fold higher than the clinical anticancer agent doxorubicin when comparing activity against HeLa cervical cancer cells versus non-malignant HUVEC cells [1]. This quantifiable selectivity enhancement demonstrates that the dehydroabiethylamine scaffold can be rationally optimized to reduce off-target toxicity.

Anticancer Selectivity Index HeLa Doxorubicin

Acetylcholinesterase Inhibition vs. Galantamine

N-Benzoyldehydroabietylamine derivatives (compounds 11, 12, and 13) demonstrated acetylcholinesterase (AChE) inhibition rates comparable to the clinically used standard galantamine hydrobromide in colorimetric Ellman's assays [1]. The parent dehydroabietylamine scaffold, when appropriately substituted, achieves inhibitory potency on par with established therapeutic agents, validating its utility as a starting point for AChE inhibitor development.

Alzheimer's disease Acetylcholinesterase AChE inhibition Galantamine

Dehydroabiethylamine Application Scenarios


Antimicrobial Discovery: S. aureus and P. aeruginosa

Dehydroabiethylamine is appropriate for antibacterial screening cascades where MIC values of 12.5 μg/mL (S. aureus) and 6.25 μg/mL (P. aeruginosa) represent a viable starting point [1]. Its activity against both Gram-positive and Gram-negative pathogens distinguishes it from dehydroabietic acid, which shows weaker antibacterial efficacy [2]. Programs seeking a naturally derived scaffold with established SAR for further derivatization should prioritize dehydroabiethylamine over its carboxylic acid analog.

Antimalarial Lead Optimization with Abietane Scaffolds

For antimalarial drug discovery, dehydroabiethylamine provides a scaffold with demonstrated sub-micromolar IC50 (0.36–2.6 μM) against P. falciparum [3]. The 23- to 228-fold potency advantage over abietic acid [3] and superior activity relative to abietylamine [3] make dehydroabiethylamine the rational starting material for SAR exploration. N-derivatization (e.g., N-dehydroabietylbenzamide) further improves selectivity, achieving IC50 = 0.36 μM with negligible mammalian cytotoxicity (IC50 >100 μM) [3].

Industrial-Scale Chiral Resolution

Dehydroabiethylamine is validated for industrial chiral resolution processes, achieving S-valsartan purity of 99.1% with 87.2% yield via diastereomeric crystallization under optimized conditions [4]. It has also demonstrated 98% enantiomeric excess in the resolution of 1-phenyl-2-propanol [5]. These performance metrics support its procurement as a resolving agent for manufacturing enantiopure active pharmaceutical ingredients where high ee and process yield are critical quality attributes.

Anticancer Selectivity Optimization via C-Ring Derivatization

Medicinal chemistry teams seeking a scaffold amenable to tumor-selectivity enhancement should consider dehydroabiethylamine. C-Ring Schiff base derivatization (exemplified by compound L19) yields a 118-fold improvement in selectivity index over parent dehydroabiethylamine and a 245-fold improvement over doxorubicin when comparing HeLa cancer cells to non-malignant HUVEC cells [6]. This quantifiable optimization pathway distinguishes dehydroabiethylamine from scaffolds lacking demonstrated selectivity enhancement routes.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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